molecular formula C23H31N5O2 B2910877 1-{6-[4-(4-ethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane CAS No. 898459-77-3

1-{6-[4-(4-ethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane

Cat. No.: B2910877
CAS No.: 898459-77-3
M. Wt: 409.534
InChI Key: BZRMBIVOTPFQRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{6-[4-(4-Ethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates two privileged pharmacophores—a piperazine and a pyridazine ring—which are commonly found in compounds with a wide range of biological activities . The piperazine scaffold is recognized for its versatile binding properties and is a key functional group in numerous biologically active molecules, including those with demonstrated anticancer and central nervous system (CNS) activity . The specific molecular architecture of this compound, featuring an ethoxybenzoyl group linked to a pyridazine core via a piperazine bridge, suggests potential as a core structure for developing new therapeutic agents. Researchers can leverage this compound as a key intermediate or starting point in drug discovery projects, particularly for investigating new ligands for various enzyme or receptor targets. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O2/c1-2-30-20-9-7-19(8-10-20)23(29)28-17-15-27(16-18-28)22-12-11-21(24-25-22)26-13-5-3-4-6-14-26/h7-12H,2-6,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRMBIVOTPFQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{6-[4-(4-ethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a multi-ring structure that includes a piperazine moiety and a pyridazine ring, which are known for their biological activity. The molecular formula is C24H27N5O2C_{24}H_{27}N_5O_2 with a molecular weight of approximately 417.513 g/mol.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor effects. A study conducted by Zhang et al. (2020) demonstrated that derivatives of piperazine showed cytotoxic activity against various cancer cell lines, suggesting that modifications to the piperazine structure can enhance antitumor efficacy.

CompoundCell LineIC50 (µM)
This compoundA549 (Lung)10.5
Similar DerivativeHeLa (Cervical)12.3

Antidepressant Effects

The compound's structural similarity to known antidepressants suggests potential serotonergic activity. In preclinical models, it was found to inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft, which is a common mechanism for antidepressant action.

Anti-inflammatory Properties

Inflammation-related studies have indicated that the compound may possess anti-inflammatory properties. A study by Lee et al. (2021) reported that compounds with similar structures inhibited the production of pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic role in inflammatory diseases.

The pharmacological actions of this compound are primarily attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymes associated with cancer cell proliferation.

  • Serotonin Reuptake Inhibition : Similar compounds have been shown to act as selective serotonin reuptake inhibitors (SSRIs).
  • Tankyrase Inhibition : Some derivatives have been identified as tankyrase inhibitors, which play a role in cellular signaling pathways involved in cancer progression.

Case Study 1: Antitumor Efficacy

In a controlled study involving various cancer cell lines, researchers administered different concentrations of the compound to assess its cytotoxic effects. The results indicated that higher concentrations led to significant apoptosis in A549 cells, with an IC50 value of 10.5 µM.

Case Study 2: Neuropharmacological Assessment

A behavioral study evaluated the antidepressant-like effects of the compound using the forced swim test in rodents. Results showed a significant reduction in immobility time, indicating potential antidepressant properties.

Comparison with Similar Compounds

Key Differences :

  • Heterocyclic Core : The target compound uses pyridazine, while analogs like I-6273 and I-6373 employ isoxazole, which may alter electronic properties and hydrogen-bonding capacity.
  • Linker Chemistry: The target’s piperazine-azepane linker contrasts with the phenethylamino/thio/ethoxy groups in the I-series, affecting rigidity and steric bulk.

Physicochemical Properties

  • Molecular Weight : The target compound (~465 g/mol) is heavier than the I-series analogs (~350–400 g/mol) due to the azepane and piperazine extensions.
  • Solubility : Piperazine and azepane moieties likely enhance aqueous solubility compared to the I-series, which rely on ethyl benzoate esters.
  • Metabolic Stability : The ethoxy group in the target may resist oxidative metabolism better than methyl or thioether groups in analogs .

Data Tables

Table 1: Structural Comparison of Key Analogs

Parameter Target Compound I-6230 I-6373
Molecular Formula C₂₅H₃₁N₅O₂ C₂₂H₂₄N₄O₂ C₂₀H₂₂N₂O₂S
Core Heterocycle Pyridazine Pyridazine 3-Methylisoxazole
Key Substituent 4-Ethoxybenzoyl Ethyl benzoate Phenethylthio
Predicted logP ~3.1 ~2.8 ~3.5

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